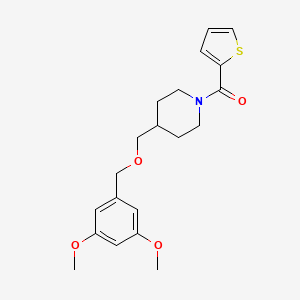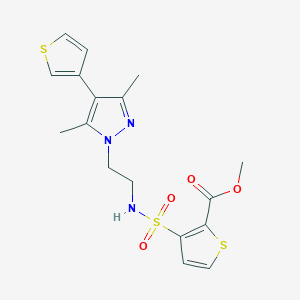![molecular formula C18H17F4N3S B2544758 4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 404903-18-0](/img/structure/B2544758.png)
4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thiourea . Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions and are commonly used in medicine and agriculture .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylpyridines, which share some structural similarities, are often synthesized for use in agrochemical and pharmaceutical industries . The synthesis of these compounds is an important research topic due to the unique physicochemical properties of the fluorine atom .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques like single crystal XRD, DFT, and molecular dynamics . These techniques help in understanding the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments .Chemical Reactions Analysis
The chemical reactions of similar compounds involve a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations . The unique characteristics of the pyridine moiety and the fluorine atom play a significant role in these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by the presence of the fluorine atom and the pyridine moiety . The stability of the molecule can arise from hyper-conjugative interaction and charge delocalization .Applications De Recherche Scientifique
Antipsychotic Agents Development
Arylcycloalkylamines, including phenyl piperidines and piperazines and their arylalkyl substituents, are significant pharmacophoric groups in several antipsychotic agents. These groups improve the potency and selectivity of binding affinity at D(2)-like receptors. The structure of 4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide may contribute to selectivity and potency at these receptors, indicating its potential application in developing antipsychotic medications (Sikazwe et al., 2009).
Piperazine Derivatives in Therapeutic Use
Piperazine, a core structure in various drugs, showcases versatility in medicinal chemistry, offering therapeutic applications across antipsychotic, antihistamine, antidepressant, anticancer, and other domains. The structural modifications of piperazine derivatives, including 4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide, can significantly impact their pharmacokinetic and pharmacodynamic properties, highlighting the compound's role in drug discovery and development (Rathi et al., 2016).
Anti-mycobacterial Activity
The versatility of piperazine as a medicinal scaffold is also evident in its application against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Given its structural significance, compounds like 4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide may serve as potential leads or building blocks in designing novel anti-TB molecules, aiding in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Pharmacokinetics of Systemic Fluoroquinolones
The pharmacokinetic parameters of piperazinyl-substituted mono-fluoroquinolones, which share common characteristics such as DNA-gyrase inhibition and lipophilicity, suggest the importance of piperazine derivatives in achieving effective tissue concentrations and therapeutic outcomes. The compound could influence the pharmacokinetic behavior of fluoroquinolones, potentially enhancing their efficacy and safety profiles (Neuman, 1987).
Nanofiltration Membrane Development
Piperazine-based nanofiltration (NF) membranes, particularly those featuring crumpled polyamide layers, demonstrate significant enhancements in membrane separation performance. This application is critical for environmental purposes such as water treatment and purification. The structural and functional properties of piperazine derivatives, including the compound , could play a crucial role in advancing the development of high-performance NF membranes for a wide range of environmental applications (Shao et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3S/c19-14-4-6-16(7-5-14)24-8-10-25(11-9-24)17(26)23-15-3-1-2-13(12-15)18(20,21)22/h1-7,12H,8-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWARUHATIDOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(4-bromophenyl)-3-{4-[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]phenyl}-2-propen-1-one](/img/structure/B2544675.png)

![N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)


![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2544686.png)
![5-benzyl-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2544687.png)
![N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)benzimidazole-5-carboxamide](/img/structure/B2544690.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]-1-ethanol](/img/structure/B2544691.png)
![N-[(1R)-1-cyano-2-methylpropyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B2544692.png)

![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2544695.png)

![N-(furan-2-ylmethylcarbamothioyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2544698.png)